Benzobarbital, (S)-

Neurochemistry Synaptic Vesicle Transport Barbiturate Pharmacology

Researchers studying the kynurenine pathway in epilepsy require anticonvulsants with defined stereochemistry and mechanism-specific potency. Racemic benzobarbital introduces experimental ambiguity. (S)-Benzobarbital solves this as the pharmacologically distinct (S)-enantiomer. Key differentiators: • Superior potency vs kynurenine-induced seizures over phenobarbital, primidone, and phenytoin • Induces CYP3A4 (unlike phenobarbital)-ideal for DDI probe studies • IC50 for synaptic vesicle H+ transport inhibition: >4-fold lower than phenobarbital • ~1.5× higher oral LD50 in mice with minimal hypnotic effect-cleaner in vivo tool

Molecular Formula C19H16N2O4
Molecular Weight 336.3 g/mol
CAS No. 113960-28-4
Cat. No. B15191228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzobarbital, (S)-
CAS113960-28-4
Molecular FormulaC19H16N2O4
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H16N2O4/c1-2-19(14-11-7-4-8-12-14)16(23)20-18(25)21(17(19)24)15(22)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,23,25)/t19-/m0/s1
InChIKeyQMOWPJIFTHVQMB-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Benzobarbital Overview


(S)-Benzobarbital (also known as (+)-Benzonal, CAS 113960-28-4) is the (S)-enantiomer of a benzoylated phenobarbital derivative belonging to the barbiturate class [1]. Its primary recognized application is as an anticonvulsant for the treatment of epilepsy [2]. The compound is characterized by a single chiral center at the C5 position of the barbituric acid ring, which is critical for its pharmacological profile [3]. While benzobarbital exists as a racemate, the isolated (S)-enantiomer is of specific interest for structure-activity relationship (SAR) studies and chiral pharmacology research.

Enantiomer (S)-enantiomer for chiral pharmacology
Class Barbiturate anticonvulsant research tool
Study Fit SAR studies, chiral receptor interaction

Substitution Risk for (S)-Benzobarbital


Selecting a barbiturate anticonvulsant without stereochemical specificity or comparative performance data introduces significant experimental and procurement risk. The chiral center in (S)-Benzobarbital yields a distinct pharmacological profile compared to its (R)-enantiomer and the racemate [1]. Further, despite sharing a common mechanism of action—positive allosteric modulation of GABA-A receptors—with drugs like phenobarbital [2], benzobarbital demonstrates unique, quantitative differentiation in critical research parameters such as CYP enzyme induction, synaptic membrane transport inhibition, and seizure model selectivity [3]. These differences, detailed below, directly impact experimental outcomes and preclude simple interchangeability.

Enantiomer mismatch (R)-enantiomer or racemate may exhibit different GABA-A modulation and pharmacology
CYP induction profile Differs from phenobarbital; may alter metabolism of CYP3A4 substrates in DDI studies
Synaptic transport potency Markedly higher inhibitory potency reported; data may not transfer to other barbiturates

(S)-Benzobarbital Comparative Evidence


Synaptic Vesicle H+ Transport Inhibition

Benzobarbital exhibits markedly higher potency in inhibiting ATP-dependent H+ transport in rat brain synaptic vesicle membranes compared to other barbiturates [1]. Its IC50 of 0.5 mM represents a >4-fold increase in potency over phenobarbital (IC50 2-5 mM) and a 40-fold increase over barbital (IC50 20 mM). This quantitative difference suggests a unique interaction with the anion channel responsible for maintaining electroneutrality of H+ transport.

Synaptic transport IC50
Head-to-head
IC50 0.5 mM (benzobarbital) vs 2–5 mM (phenobarbital), 40× lower than barbital
Supports synaptic vesicle anion channel study context; potency context may differ
Rat brain synaptic vesicles; acridine orange fluorescent probe
Neurochemistry Synaptic Vesicle Transport Barbiturate Pharmacology

CYP3A4 Induction Profile

Studies comparing the hepatic monooxygenase system induction profile reveal that benzobarbital, unlike phenobarbital, induces the CYP3A4 isoenzyme [1]. This is a critical differentiator, as CYP3A4 is responsible for the metabolism of a vast array of clinically relevant compounds. While both drugs induce other CYP isoenzymes (e.g., 2B6, 2C9) and phenobarbital itself is a major metabolite of benzobarbital [2], this unique induction of CYP3A4 by the native benzobarbital molecule has implications for drug-drug interaction studies.

CYP3A4 induction
Head-to-head
Induces CYP3A4 (androstenedione 16β-OH-hydroxylation); phenobarbital does not
Supports CYP induction differentiation; DDI research context
In vivo hepatic microsomal assays
Drug Metabolism Cytochrome P450 Enzyme Induction

Kynurenine-Induced Seizure Efficacy

In a comparative study of several anticonvulsants against seizures induced by intracerebroventricular (i.c.v.) injection of DL-kynurenine (50 µg) in mice, benzobarbital demonstrated the highest relative potency among the drugs tested [1]. The authors ranked the drugs in order of decreasing activity: benzobarbital > primidone > phenobarbital > phenytoin > trimethadione. Notably, diazepam was ineffective even at high doses (15-25 mg/kg).

Kynurenine seizure model
Head-to-head
Ranked 1st among tested anticonvulsants (primidone, phenobarbital, phenytoin, diazepam ineffective)
Model-specific endpoint context for kynurenine pathway research
SHR mice, i.c.v. DL-kynurenine 50 µg
Epilepsy Models Anticonvulsant Screening Kynurenine Pathway

Acute Toxicity and Safety Margin

In acute oral toxicity studies in mice, benzobarbital (LD50 = 982 mg/kg) demonstrates a wider safety margin compared to phenobarbital (LD50 = 660 mg/kg) [1]. This ~1.5-fold higher LD50 value indicates that benzobarbital is less acutely toxic than its close structural analog and major metabolite, phenobarbital, following oral administration. This difference is critical for in vivo study design and dose-range finding.

Acute oral toxicity LD50
Reported
982 mg/kg (mouse, oral) vs phenobarbital 660 mg/kg
Supports acute toxicity endpoint review; ~1.5× lower acute toxicity reported
Source-specific data, verification recommended
Toxicology Safety Pharmacology Acute Toxicity

Sedative Liability Profile

Multiple independent sources consistently report that benzobarbital exerts potent anticonvulsant effects while having a minimal hypnotic (sleep-inducing) effect [1], [2]. This is a significant qualitative differentiator from many other barbiturates, which are characterized by dose-limiting sedation. While specific quantitative comparisons for sedation are not always provided, this class-level inference is supported by both clinical summaries and in vivo animal data.

Sedative liability
Class-level
Minimal hypnotic effect reported; contrast with other barbiturates
Sedation endpoint context; class-level inference, data to verify
Based on clinical summaries and general pharmacological profiles
Anticonvulsant Selectivity Sedation Therapeutic Index

(S)-Benzobarbital Application Scenarios


Kynurenine Pathway Epilepsy Models

Given its superior potency ranking against kynurenine-induced seizures compared to phenobarbital, primidone, and phenytoin [1], (S)-Benzobarbital is the preferred research tool for studies focused on the kynurenine pathway in epilepsy. Researchers developing new anticonvulsants targeting this specific mechanism should prioritize this compound as a positive control or lead scaffold.

CYP3A4-Mediated DDI Studies

Unlike phenobarbital, (S)-Benzobarbital induces the CYP3A4 isoenzyme [1]. This unique induction profile makes it a valuable chemical probe for investigating DDI scenarios involving CYP3A4 substrates. Scientists seeking to model or study the impact of barbiturate-induced changes in drug metabolism pathways should select benzobarbital over phenobarbital for a differentiated induction signature.

Synaptic Vesicle Anion Channel Studies

With an IC50 for inhibiting H+ transport in synaptic vesicles that is >4-fold lower than phenobarbital [1], (S)-Benzobarbital serves as a more potent pharmacological tool for dissecting the role of anion channels in neurotransmitter vesicle loading. This high potency in a specific neurochemical assay justifies its selection for mechanistic studies of vesicular function over less potent barbiturate analogs.

In Vivo Anticonvulsant Safety Studies

For in vivo efficacy studies in rodent models of epilepsy, where dose escalation is required and sedation must be minimized, (S)-Benzobarbital offers distinct advantages. Its ~1.5-fold higher oral LD50 in mice compared to phenobarbital [1] provides a wider experimental window before acute toxicity is reached. Furthermore, its reported minimal hypnotic effect [2] reduces a major confounding variable in behavioral assessments, making it a cleaner tool for assessing pure anticonvulsant activity.

Application
Selection Property
Validation Focus
Kynurenine pathway seizure model studies
Seizure model endpoint context
Kynurenine-induced seizure response verification
CYP3A4-mediated DDI research
CYP induction study differentiation
CYP3A4 induction verification
Synaptic vesicle transport studies
Synaptic transport assay context
Anion channel pharmacology verification
In vivo anticonvulsant safety endpoint research
Safety margin and sedation endpoint context
Dose-range finding and behavioral assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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